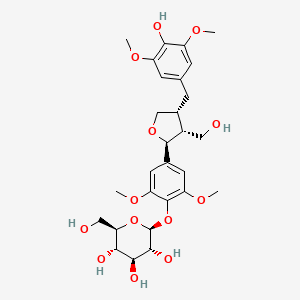

5,5'-Dimethoxylariciresinol 4-O-glucoside

Description

Properties

Molecular Formula |

C28H38O13 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15-,16-,21+,23+,24-,25+,26+,28-/m0/s1 |

InChI Key |

OSPNTYPNEPEMIS-HEZPOBQYSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5,5'-Dimethoxylariciresinol 4-O-glucoside: From Natural Occurrence to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan glycoside that has garnered interest within the scientific community for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its natural sources, biosynthetic origins, and methods for its study. It is designed to serve as a foundational resource for researchers investigating its therapeutic potential and for professionals in drug development exploring new natural product-based leads.

Introduction: The Chemical and Biological Landscape of this compound

This compound belongs to the lignan class of phenylpropanoid derivatives, which are widely distributed in the plant kingdom. Lignans are characterized by the coupling of two C6-C3 (phenylpropanoid) units. The glycosidic linkage in this compound enhances its solubility, a feature that may influence its bioavailability and suitability for formulation in herbal extracts and dietary supplements[1]. This compound is being investigated for its potential in supporting cardiovascular health, modulating metabolic pathways, and as a natural remedy for conditions related to oxidative stress[1]. Its phytoestrogenic activity also suggests possible applications in hormone-related therapies[1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₁₃ | [1] |

| Molecular Weight | 582.59 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| CAS Number | 154418-16-3 | [1] |

Natural Sources and Distribution

This compound has been identified and isolated from several plant species, primarily within the Caprifoliaceae and Rutaceae families. The principal documented sources include:

-

Lonicera maackii (Amur Honeysuckle): The herbs of Lonicera maackii are a known source from which this compound can be isolated[2].

-

Lonicera japonica (Japanese Honeysuckle): This species is another member of the honeysuckle genus that contains this lignan glycoside.

-

Phellodendron amurense (Amur Cork Tree): This plant, used in traditional Chinese medicine, has also been reported to contain this compound.

The presence of this compound in these botanicals underscores their potential as a source for further phytochemical investigation and for the development of standardized extracts.

Biosynthesis: A Journey Through the Phenylpropanoid Pathway

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of natural products, including lignans, flavonoids, and lignin.

The proposed biosynthetic pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce monolignols, the primary building blocks of lignans. The key steps are:

-

Monolignol Synthesis: L-phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to form coniferyl alcohol and sinapyl alcohol.

-

Stereoselective Coupling: Two monolignol units undergo oxidative coupling to form the basic lignan skeleton. This crucial step is mediated by dirigent proteins , which guide the stereochemistry of the coupling reaction, leading to the formation of specific lignan isomers.

-

Post-Coupling Modifications: The initial lignan structure is further modified by various enzymes, including reductases, hydroxylases, and methyltransferases, to yield a diverse array of lignan structures.

-

Glycosylation: The final step in the formation of this compound is the attachment of a glucose molecule to the aglycone, a reaction catalyzed by a glycosyltransferase.

Figure 1: Proposed biosynthetic pathway of this compound.

Extraction and Isolation Protocols: A Methodological Framework

The isolation of this compound from its natural sources requires a multi-step approach involving extraction, fractionation, and purification. The following is a generalized protocol based on established methods for lignan glycoside isolation.

General Extraction and Fractionation Workflow

Figure 2: General workflow for the extraction and isolation of this compound.

Step-by-Step Experimental Protocol

-

Plant Material Preparation:

-

Air-dry the plant material (e.g., stems and leaves of Lonicera maackii) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material with 80% methanol or ethanol at room temperature for 24-48 hours with occasional stirring.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction is typically enriched with polar glycosides, including this compound.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is often performed using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector, and collect the fractions corresponding to the peak of this compound.

-

Analytical Characterization

The structural elucidation and identification of this compound rely on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the qualitative and quantitative analysis of this compound in plant extracts. A C18 column with a mobile phase of acetonitrile and water is commonly used.

Potential Pharmacological Activities and Mechanisms of Action

This compound is reported to possess antioxidant and anti-inflammatory properties, which are common for many lignans[1]. The potential mechanisms underlying these activities are likely multifaceted.

Antioxidant Activity

The antioxidant effects of lignans are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems. The phenolic hydroxyl groups in the structure of 5,5'-Dimethoxylariciresinol are likely key to its radical scavenging activity. Furthermore, it may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Anti-inflammatory Activity

The anti-inflammatory properties of lignans are often linked to their ability to modulate key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Figure 3: Hypothesized signaling pathways modulated by this compound.

Future Directions and Conclusion

This compound represents a promising natural product with potential therapeutic applications. However, further research is needed to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Comprehensive Spectroscopic Analysis: Publication of the complete and assigned ¹H and ¹³C NMR data is essential for its unambiguous identification and for quality control of extracts.

-

Mechanistic Studies: In-depth studies are required to confirm its effects on the Nrf2 and NF-κB pathways and to identify other potential molecular targets.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate its therapeutic efficacy for specific disease indications.

-

Quantitative Analysis: Development and validation of analytical methods for the quantification of this compound in different plant sources will be crucial for standardization.

References

-

This compound. MySkinRecipes. [Link]

Sources

A Technical Guide to the Isolation and Characterization of 5,5'-Dimethoxylariciresinol 4-O-glucoside from Lonicera maackii

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation and structural elucidation of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a bioactive lignan glucoside, from the leaves of Lonicera maackii (Amur Honeysuckle). This document is intended for researchers, natural product chemists, and drug development professionals, offering an in-depth exploration of the entire workflow from plant material processing to final compound characterization. The protocols herein are designed to be self-validating, with detailed explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying principles. We will cover multi-step extraction, solvent partitioning, and a robust chromatographic purification cascade, culminating in spectroscopic analysis for unambiguous structural confirmation.

Introduction: Lonicera maackii as a Source of Bioactive Lignans

Lonicera maackii, commonly known as Amur honeysuckle, is a deciduous shrub native to eastern Asia that has become a significant invasive species in parts of North America.[1][2] Its robust nature and rapid proliferation are partly attributed to a rich and complex phytochemistry. The plant produces a diverse array of secondary metabolites, including flavonoids, iridoids, and phenolic compounds, which serve various ecological functions and possess potential pharmacological activities.[1][3][4]

Among these constituents, the lignan glycosides are of particular interest. This guide focuses on a specific lignan, This compound . Lignans are a class of polyphenols known for a range of biological effects, and their glycosidic forms often exhibit enhanced solubility and bioavailability.[5] Preliminary research suggests that this compound may possess valuable antioxidant and anti-inflammatory properties and has been investigated for its potential to reverse multidrug resistance in cancer cells, making it a compelling target for natural product discovery.[5][6]

This guide presents a logical and efficient pathway for isolating this compound in high purity, providing a foundational methodology for further pharmacological investigation.

Part I: Collection and Extraction

The journey from plant to pure compound begins with meticulous preparation and extraction. The efficiency of this initial stage dictates the success of all subsequent purification steps.

Plant Material Sourcing and Preparation

Protocol:

-

Collection: Harvest fresh, healthy leaves of Lonicera maackii. The concentration of secondary metabolites can vary seasonally; collection during late spring or early summer is often optimal.

-

Authentication: A voucher specimen should be prepared and deposited in a recognized herbarium for botanical authentication.

-

Washing & Drying: Thoroughly wash the leaves with deionized water to remove soil and debris. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a forced-air oven at a controlled temperature (40-45°C) to expedite drying without degrading thermolabile compounds.

-

Pulverization: Grind the dried leaves into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area, ensuring efficient solvent penetration during extraction.

Causality: Proper drying and pulverization are critical. Insufficient drying can lead to microbial contamination and enzymatic degradation of the target glycoside. A uniform, fine powder ensures a consistent and exhaustive extraction, maximizing the yield of the crude extract.

Solvent Extraction of Crude Bioactives

The choice of solvent is paramount and is dictated by the polarity of the target molecule. As a glucoside, this compound is a polar compound. Therefore, polar solvents like methanol or ethanol, often mixed with water, are highly effective for its extraction.[7]

Protocol: Cold Maceration

-

Maceration: Submerge 1 kg of the dried, powdered L. maackii leaves in 5 L of 80% aqueous methanol (MeOH) in a large glass container.

-

Agitation: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the target compounds.

-

Filtration & Re-extraction: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Press the marc (solid residue) to recover the maximum amount of solvent. Repeat the extraction process on the marc two more times with fresh 80% MeOH to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields a dark, viscous crude extract.

Expertise & Experience: While methods like Soxhlet extraction are faster, the elevated temperatures can risk hydrolysis of the glycosidic bond. Cold maceration is a gentler technique that preserves the integrity of thermolabile compounds like glycosides. Using an aqueous methanolic solution provides a polarity range suitable for extracting a broad spectrum of phenolic glycosides while leaving behind highly nonpolar compounds like waxes and chlorophylls.

Caption: Workflow for the preparation and extraction of crude phytochemicals.

Part II: Multi-Step Purification Cascade

The crude extract is a complex mixture. A systematic, multi-step purification strategy is required to isolate the target compound. This involves a combination of liquid-liquid partitioning and sequential column chromatography.

Liquid-Liquid Partitioning

This step fractionates the crude extract based on the differential polarity of its components, significantly simplifying the mixture for subsequent chromatographic separation.

Protocol:

-

Suspension: Suspend the crude methanolic extract (approx. 100 g) in 1 L of deionized water.

-

Sequential Extraction: Transfer the aqueous suspension to a large separatory funnel. Perform sequential partitioning with solvents of increasing polarity:

-

n-Hexane: Extract three times with 1 L of n-hexane to remove lipids, waxes, and chlorophyll.

-

Ethyl Acetate (EtOAc): Subsequently, extract the aqueous layer three times with 1 L of ethyl acetate. This fraction will contain compounds of medium polarity.

-

n-Butanol (n-BuOH): Finally, extract the remaining aqueous layer three times with 1 L of saturated n-butanol. Glycosides, including the target compound, are known to partition favorably into this fraction.

-

-

Concentration: Concentrate each of the solvent fractions (n-hexane, EtOAc, n-BuOH) and the final aqueous residue separately using a rotary evaporator to yield four distinct fractions.

Trustworthiness: This sequential partitioning is a self-validating system. The target lignan glucoside is expected to be enriched in the n-BuOH fraction due to its polarity. A preliminary Thin Layer Chromatography (TLC) analysis of all four fractions against a reference standard (if available) or by using a characteristic spray reagent (e.g., anisaldehyde-sulfuric acid) can quickly validate the success of the fractionation.

Chromatographic Purification

The n-BuOH fraction, now enriched with glycosides, is subjected to a series of chromatographic steps to achieve final purification.

Protocol:

Step 1: Silica Gel Column Chromatography (Initial Separation)

-

Column Packing: Prepare a silica gel (70-230 mesh) column using a chloroform-methanol (CHCl₃-MeOH) mixture (95:5) as the slurry solvent.

-

Sample Loading: Adsorb the dried n-BuOH fraction (approx. 20 g) onto a small amount of silica gel and load it evenly onto the top of the packed column.

-

Elution: Elute the column using a step gradient of increasing polarity, starting with CHCl₃-MeOH (9:1) and gradually increasing the proportion of MeOH. Collect fractions of 250 mL each.

-

Monitoring: Monitor the collected fractions using TLC (mobile phase: CHCl₃-MeOH, 85:15). Combine fractions with similar TLC profiles. The target compound is expected to elute in the mid-to-high polarity fractions.

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion & Polarity)

-

Purpose: This step is highly effective for separating phenolic compounds. It separates based on molecular size and polarity interactions with the gel matrix.

-

Column Preparation: Swell Sephadex LH-20 gel in 100% methanol and pack it into a column.

-

Elution: Load the combined, concentrated fractions from the silica gel step onto the column. Elute isocratically with 100% methanol.

-

Fraction Pooling: Monitor the fractions via TLC and pool those containing the target compound. This step effectively removes residual sugars and other interfering polar compounds.

Step 3: Preparative HPLC (Final Purification)

-

System: Use a reversed-phase C18 column on a preparative HPLC system.[7][8]

-

Mobile Phase: A gradient of HPLC-grade methanol and water (or acetonitrile and water) is typically used. For example, a linear gradient from 30% to 70% methanol in water over 40 minutes.

-

Injection & Detection: Dissolve the semi-purified sample in methanol, filter through a 0.45 µm syringe filter, and inject it onto the column. Monitor the elution profile with a UV detector at 280 nm, the characteristic absorbance wavelength for lignans.

-

Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Check: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity (>95%).

Caption: Chromatographic workflow for the purification of the target compound.

Part III: Structural Elucidation

Once the compound is isolated in high purity, its chemical structure must be unambiguously confirmed using modern spectroscopic techniques.

Physicochemical and Spectroscopic Data

The identity of the isolated compound is confirmed by comparing its spectroscopic data with literature values.

| Property | Data |

| Appearance | White amorphous powder |

| Molecular Formula | C₂₈H₃₈O₁₃[9] |

| Molecular Weight | 582.59 g/mol [9][10] |

| Mass Spectrometry | ESI-MS: m/z [M-H]⁻ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition consistent with the molecular formula. |

| UV λₘₐₓ (MeOH) | ~280 nm, characteristic of the benzene ring in lignans. |

| ¹H NMR (DMSO-d₆) | Expected signals include aromatic protons, methoxy group singlets (~3.7-3.8 ppm), sugar moiety protons (anomeric proton at ~4.5-5.0 ppm), and aliphatic protons of the lignan core. The presence of a glucoside is confirmed by the characteristic sugar signals. |

| ¹³C NMR (DMSO-d₆) | Expected signals include aromatic carbons, methoxy carbons (~56 ppm), carbons of the furan ring, and six distinct signals for the glucose moiety (anomeric carbon at ~100-104 ppm).[11] |

Data Interpretation

-

Mass Spectrometry (MS): The molecular ion peak from HRMS provides the exact mass, which is used to deduce the molecular formula.

-

¹H NMR: This spectrum reveals the number and types of protons. Key signals to identify are the two sets of aromatic protons, the four methoxy groups, and the anomeric proton of the glucose unit, whose coupling constant can confirm the β-configuration of the glycosidic linkage.

-

¹³C NMR: This spectrum confirms the number of unique carbons. The chemical shifts confirm the presence of aromatic rings, methoxy groups, the furan core, and the six carbons of the glucose sugar.

-

2D NMR (COSY, HSQC, HMBC): For a de novo confirmation, 2D NMR experiments are essential.

-

COSY establishes proton-proton couplings within the lignan and sugar spin systems.

-

HSQC correlates protons directly to their attached carbons.

-

HMBC shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between the aglycone and the sugar, specifically the linkage between the anomeric proton of glucose and the 4-O position of the aglycone.

-

By integrating data from all these techniques, the structure of This compound can be unequivocally established.

Conclusion

This guide outlines a robust and reproducible methodology for the isolation of this compound from Lonicera maackii. The systematic approach, combining classical phytochemical techniques with modern chromatography and spectroscopy, ensures the acquisition of a high-purity compound suitable for further biological and pharmacological evaluation. The principles and protocols detailed herein provide a solid framework for natural product researchers aiming to explore the rich chemical diversity of the Lonicera genus and other plant sources.

References

-

Wikipedia. Lonicera maackii. [Link]

-

Patyra, A., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(17), 2323. [Link]

-

ResearchGate. (n.d.). Chemical constituents of lonicera maackii leaves. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Chemical Constituents of Lonicera maackii. [Link]

-

Sang, S., et al. (2003). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. Journal of Agricultural and Food Chemistry, 51(26), 7594–7598. [Link]

-

ResearchGate. (n.d.). ISOLATION AND SIMULTANEOUS QUANTIFICATION OF PHENOLICS FROM FLOS LONICERAE BY HPLC-DAD. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

North Carolina Extension Gardener Plant Toolbox. (n.d.). Lonicera maackii. [Link]

-

Cipollini, D., et al. (2023). The First Evidence of Gibberellic Acid's Ability to Modulate Target Species' Sensitivity to Honeysuckle (Lonicera maackii) Allelochemicals. Plants, 12(5), 1018. [Link]

-

Korean Journal of Pharmacognosy. (n.d.). Chemical Constituents of Lonicera maackii Leaves. [Link]

-

Li, Y., et al. (2013). Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX. Indian Journal of Pharmacology, 45(6), 597–602. [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra (125 MHz, DMSO-d 6 , 298 K, δ, ppm) of 1-4. [Link]

Sources

- 1. Lonicera maackii - Wikipedia [en.wikipedia.org]

- 2. Lonicera maackii (Amur Honeysuckle, Bush Honeysuckle) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents of Lonicera maackii Leaves -Korean Journal of Pharmacognosy | 학회 [koreascience.kr]

- 5. This compound [myskinrecipes.com]

- 6. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

The Definitive Guide to the Structural Elucidation of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Senior Application Scientist's Perspective

Introduction: Unveiling a Novel Lignan Glucoside

In the realm of natural product chemistry, the lignan family stands out for its structural diversity and significant biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Within this class, 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan glucoside isolated from medicinal plants such as Lonicera maackii and Phellodendron amurense, represents a molecule of considerable interest for drug development professionals.[1] Its structure, a complex assembly of a lariciresinol aglycone core with two additional methoxy groups and a glucose moiety, presents a compelling challenge for structural elucidation.

This technical guide provides an in-depth, experience-driven walkthrough of the complete structural elucidation of this compound. We will move beyond a mere listing of methods to explore the scientific rationale behind the analytical strategy, ensuring a robust and self-validating approach. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies employed in the characterization of complex natural products.

Part 1: The Strategic Approach to Elucidation

The structural elucidation of a novel natural product is a systematic process of piecing together a molecular puzzle. Our strategy for this compound is built on a foundation of modern spectroscopic techniques, each providing a unique layer of information that, when combined, reveals the complete chemical architecture.

The workflow is designed to first establish the molecular formula and key functional groups, then to piece together the carbon skeleton and the relative stereochemistry, and finally to pinpoint the exact location of the glycosidic linkage.

Sources

physical and chemical properties of 5,5'-Dimethoxylariciresinol 4-O-glucoside

An In-Depth Technical Guide to the Physical and Chemical Properties of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Authored by a Senior Application Scientist

Introduction: this compound is a lignan glycoside, a class of naturally occurring polyphenols. It has been isolated from plant species such as Lonicera maackii and Phellodendron amurense.[1][2] Lignans and their glycosidic forms are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their diverse biological activities. This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational aspect of understanding any chemical entity is its structure and unique identifiers.

Chemical Structure

The chemical structure of this compound is characterized by a central lignan core, specifically lariciresinol, which is substituted with two methoxy groups at the 5 and 5' positions. A glucose molecule is attached via an O-glycosidic bond at the 4-O position of one of the aromatic rings.

Caption: 2D representation of this compound.

Identifiers

A consistent and accurate identification is paramount in scientific research.

| Identifier | Value | Source |

| CAS Number | 154418-16-3 | [3] |

| Molecular Formula | C₂₈H₃₈O₁₃ | [1][2] |

| Molecular Weight | 582.59 g/mol | [1][2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C[C@H]2COC3=CC(=C(C(=C3)OC)O[C@H]4CO)O)O">C@@HO)OC | [1] |

| InChIKey | OSPNTYPNEPEMIS-HEZPOBQYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols and formulation strategies.

Computed Physicochemical Properties

Computational models provide valuable estimations of a molecule's properties, guiding initial experimental design.

| Property | Value | Source |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 13 | [1] |

| Rotatable Bond Count | 11 | [1] |

| Topological Polar Surface Area | 186 Ų | [1] |

| Complexity | 762 | [1] |

These values are computationally generated and provide a theoretical basis for the compound's polarity and potential for intermolecular interactions.

Experimental Physicochemical Properties

Experimental data provides a real-world characterization of the compound's behavior.

| Property | Value | Notes | Source |

| Appearance | White solid (predicted) | The physical state at standard conditions. | [3] |

| Melting Point | Not available | The melting point of glycosides can be influenced by their crystalline form and purity.[4] | |

| Solubility | The glycosidic moiety enhances water solubility compared to the aglycone. It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | The increased solubility is beneficial for formulation in herbal extracts and dietary supplements.[3][5] | |

| Stability | Store at 2-8°C, dry and closed. | Proper storage is crucial to prevent degradation.[3] |

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. A representative spectrum is available on PubChem, and the expected chemical shifts are consistent with the proposed structure.[1]

A detailed analysis of the ¹³C NMR spectrum would show signals corresponding to the aromatic carbons, the methoxy groups, the carbons of the furan and glucoside rings, and the methylene carbons of the lignan backbone.

-

Aromatic protons: Appearing in the aromatic region (typically δ 6.0-8.0 ppm).

-

Glucoside protons: A characteristic anomeric proton signal (δ 4.5-5.5 ppm) and other sugar protons.

-

Lignan backbone protons: Protons of the furan ring and the methylene groups.

-

Methoxy protons: Sharp singlet signals around δ 3.5-4.0 ppm.

-

Hydroxyl protons: Broad signals that can be exchanged with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification.

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the exact mass would be observed, confirming the molecular formula. The expected exact mass is 582.23124126 Da.[1]

-

Fragmentation Pattern: In tandem MS (MS/MS), the fragmentation of the glycoside would likely involve the neutral loss of the glucose moiety (162 Da), leading to a prominent ion corresponding to the aglycone.[6] Further fragmentation of the aglycone would provide structural information about the lignan core.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present.

-

Expected Absorption: Due to the presence of aromatic rings, this compound is expected to show characteristic UV absorption maxima. The exact wavelengths and intensities would be influenced by the substitution pattern on the aromatic rings.[7][8]

Experimental Protocols for Characterization

The following section outlines the standard methodologies for the isolation and characterization of lignan glycosides, providing a framework for researchers.

Extraction and Isolation

The choice of extraction method is critical for obtaining a good yield and purity of the target compound.

Caption: A typical workflow for the extraction and isolation of lignan glycosides.

Rationale behind the choices:

-

Aqueous alcohol extraction: Lignan glycosides are moderately polar, making aqueous methanol or ethanol an effective solvent for their extraction from the plant matrix.[5]

-

Solvent partitioning: This step helps to remove non-polar compounds (like fats and waxes) and highly polar compounds, enriching the lignan glycoside fraction.

-

Column chromatography: A series of chromatographic steps on different stationary phases (e.g., silica gel, Sephadex LH-20) separates the compounds based on polarity and size.

-

Preparative HPLC: This final step provides high-resolution separation to yield the pure compound.

Purity and Identity Confirmation

Once isolated, the purity and identity of the compound must be rigorously confirmed.

-

Thin-Layer Chromatography (TLC): A quick and simple method to assess the purity of fractions during isolation and to determine the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified compound should show a single, sharp peak, confirming its purity.

-

Spectroscopic Analysis: The full suite of spectroscopic analyses (NMR, MS, UV-Vis) as described in Section 3 should be performed to unequivocally confirm the structure of the isolated compound.

Biological Context and Potential Applications

While the focus of this guide is on the physical and chemical properties, it is important to note the biological context that drives the research on this molecule. This compound has been investigated for its potential antioxidant, anti-inflammatory, and phytoestrogenic properties.[3] The glycosidic form often enhances the bioavailability and modulates the activity of the aglycone.

Conclusion

This compound is a lignan glycoside with a well-defined chemical structure. Its physicochemical properties, particularly its increased solubility due to the glucose moiety, make it an interesting candidate for further research in drug development and as a component of nutraceuticals. This guide provides a comprehensive overview of its known properties and the standard methodologies for its study, serving as a valuable resource for the scientific community.

References

-

PubChem. This compound. [Link]

-

Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. [Link]

-

Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds. [Link]

-

A review of flaxseed lignan and the extraction and refinement of secoisolariciresinol diglucoside. [Link]

-

Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0304632). [Link]

-

THERMAL ANALYSIS STUDY OF FLAVONOID SOLID DISPERSIONS HAVING ENHANCED SOLUBILITY. [Link]

-

Melting point determination. [Link]

-

MySkinRecipes. This compound. [Link]

-

Thermalanalysis study of flavonoid solid dispersions having enhanced solubility. [Link]

-

Lignans from Lonicerae caulis. [Link]

-

Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. [Link]

-

A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. [Link]

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

-

Glycosides. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. [Link]

-

Semantic Scholar. Isolation, Structure Elucidation, and Antiproliferative Activity of Butanolides and Lignan Glycosides from the Fruit of Hernandia nymphaeifolia. [Link]

-

The proposed fragmentation pathways of syringaresinol‐4‐O‐β‐D‐glucoside. [Link]

-

Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. [Link]

-

A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. [Link]

-

UV spectra of four flavonoids and sutherlandioside D. [Link]

-

Isolation and structural characterization of four diastereomeric lignan glycosides from Abies holophylla and their neuroprotective activity. [Link]

-

Separation and structural analysis of lignan glycoside isolated from Vaccinium myrtillus L. rhizomes. [Link]

Sources

- 1. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [myskinrecipes.com]

- 4. staff-old.najah.edu [staff-old.najah.edu]

- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5,5'-Dimethoxylariciresinol 4-O-glucoside (CAS No. 154418-16-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5'-Dimethoxylariciresinol 4-O-glucoside (DM-LG), a lignan glycoside with significant therapeutic potential. As a Senior Application Scientist, this document synthesizes the available technical data on DM-LG, offering insights into its physicochemical properties, natural sourcing, and methodologies for its isolation and characterization. Furthermore, this guide delves into its pharmacological activities, particularly its antioxidant and anti-inflammatory effects, and discusses the underlying mechanisms of action. This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development, facilitating further investigation into the therapeutic applications of this promising compound.

Introduction

This compound (DM-LG) is a naturally occurring lignan glycoside that has garnered interest within the scientific community for its potential health benefits. Lignans, a class of polyphenolic compounds found in plants, are known for their diverse biological activities, and DM-LG is no exception.[1][2] Its antioxidant and anti-inflammatory properties make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries.[3] This guide aims to provide a detailed technical resource on DM-LG, consolidating current knowledge to support ongoing and future research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DM-LG is fundamental for its extraction, formulation, and biological assessment. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 154418-16-3 | [4] |

| Molecular Formula | C₂₈H₃₈O₁₃ | [4][5] |

| Molecular Weight | 582.59 g/mol | [4][5] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| Appearance | Solid (predicted) | |

| Solubility | The glycosidic moiety enhances water solubility compared to its aglycone. | [3] |

| Predicted logP | 0.5 | [4] |

Natural Occurrence and Isolation

Natural Sources

This compound is primarily isolated from plants of the Lonicera genus (honeysuckle), with Lonicera maackii being a notable source.[5] It has also been reported in Phellodendron amurense.[4] The concentration of DM-LG in these plant materials can vary depending on factors such as the plant part, geographical location, and harvest time.

Extraction and Isolation Workflow

The isolation of DM-LG from its natural sources is a multi-step process that requires careful optimization to achieve high purity and yield. The following is a generalized workflow based on established methods for lignan glycoside extraction.[6]

Sources

- 1. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5,5'-Dimethoxylariciresinol 4-O-glucoside

An In-Depth Technical Guide to the Biological Activity of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the lignan glycoside this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its known biological activities, potential therapeutic applications, and the experimental methodologies crucial for its evaluation.

Introduction to this compound

This compound, hereafter referred to as DMAG, is a naturally occurring lignan glycoside. Lignans are a large group of polyphenolic compounds found in plants, known for a wide array of biological activities. DMAG has been isolated from various plant species, including Lonicera maackii (Amur Honeysuckle) and Phellodendron amurense.[1][2] Its structure, featuring a bulky dimethoxylariciresinol aglycone attached to a glucose moiety, confers specific physicochemical properties and is central to its biological function. The glycoside structure is known to enhance solubility, which can be advantageous for formulation and bioavailability.[3]

Initial research has highlighted DMAG's potential as an antioxidant, anti-inflammatory, and, most notably, a chemosensitizing agent in cancer therapy.[3][4] This guide will synthesize the current understanding of these activities and provide the technical framework for future investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₁₃ | [2][5] |

| Molecular Weight | 582.59 g/mol | [2][5] |

| CAS Number | 154418-16-3 | [1][6] |

| Appearance | Solid at room temperature | [5] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

Antioxidant Potential: Scavenging Reactive Oxygen Species

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases. Lignans and their metabolites, formed after ingestion, are recognized for their potent antioxidant activities.[7] While specific quantitative data for DMAG is emerging, its structural class strongly suggests antioxidant capacity, making it a valuable candidate for mitigating oxidative stress-related conditions.[3]

The evaluation of this potential is foundational. The most common and reliable in vitro methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be quantified spectrophotometrically by a change in color.[8][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free-radical scavenging activity of DMAG.

-

Reagent Preparation :

-

DPPH Solution (0.1 mM) : Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark, amber bottle at 4°C.[8]

-

Test Compound (DMAG) : Prepare a stock solution of DMAG and create a series of dilutions in the same solvent used for the DPPH solution.[8]

-

Standard Control : Prepare a stock solution and serial dilutions of a known antioxidant, such as Trolox or Ascorbic Acid, for comparison.[8]

-

-

Assay Procedure (96-well plate format) :

-

Add 100 µL of the various concentrations of DMAG or the standard control to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH working solution to all wells.[8]

-

Prepare a blank control containing 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[8][11]

-

-

Measurement and Analysis :

-

Measure the absorbance of each well at 517 nm using a microplate reader.[10]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [8]

-

Plot the % inhibition against the concentration of DMAG to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ value signifies higher antioxidant capacity.[8]

-

Figure 1: Workflow for DPPH Antioxidant Capacity Assay.

Anti-Inflammatory Effects and Mechanism of Action

Chronic inflammation is a critical component of many diseases, including arthritis, cardiovascular disease, and neurodegeneration. Key mediators of the inflammatory response include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2).[12][13] Compounds that can suppress the expression or activity of iNOS and COX-2 are valuable anti-inflammatory drug candidates.[14]

While DMAG is reported to have anti-inflammatory properties, its precise mechanism is an active area of investigation.[3] Studies on structurally similar lignan glycosides provide a strong rationale for its potential mechanism. For instance, (+)-Syringaresinol-di-O-beta-D-glucoside has been shown to suppress the production of pro-inflammatory mediators like IL-6 and COX-2 by inhibiting the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).[15] It is highly plausible that DMAG acts via a similar pathway, inhibiting the signaling cascade that leads to the transcription of inflammatory genes.

Experimental Protocol: Measuring Inflammatory Markers in Macrophages

This protocol describes how to assess the anti-inflammatory effect of DMAG on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment :

-

Culture RAW 264.7 cells in appropriate media until they reach ~80% confluency.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of DMAG for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.

-

-

Nitric Oxide (NO) Measurement (Griess Assay) :

-

After the 24-hour incubation, collect the cell culture supernatant from each well.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

-

iNOS and COX-2 Expression (RT-qPCR) :

-

After treatment, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform quantitative PCR (qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method to determine the fold-change in iNOS and COX-2 mRNA levels in DMAG-treated cells compared to the LPS-only group.[12]

-

Figure 2: Hypothesized Anti-inflammatory Mechanism of DMAG via NF-κB Pathway Inhibition.

Reversal of Multidrug Resistance in Cancer

Perhaps the most compelling evidence for the therapeutic potential of DMAG comes from its ability to reverse multidrug resistance (MDR) in cancer cells.[4][16] MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell.

A key study demonstrated that DMAG significantly enhances the efficacy of doxorubicin, a common chemotherapy agent, in doxorubicin-resistant human leukemia cells (K562/DOX).[4][16]

Key Findings:

-

Increased Cytotoxicity : In the presence of DMAG (1.0 µM), the concentration of doxorubicin required to kill 50% of the resistant cells (IC₅₀) dropped dramatically from 34.93 µM to 12.51 µM.[4][16]

-

Enhanced Apoptosis : DMAG significantly increased the rate of doxorubicin-induced apoptosis in the resistant cells.[16]

-

Inhibition of Drug Efflux : DMAG was found to increase the intracellular accumulation of both doxorubicin and rhodamine 123 (a known P-gp substrate). This strongly suggests that DMAG's mechanism involves the inhibition of the P-gp efflux pump, allowing the chemotherapy drug to accumulate to cytotoxic levels within the cancer cell.[4][16]

Table 2: Chemosensitizing Effect of DMAG on Doxorubicin-Resistant K562/DOX Cells

| Treatment Condition | Doxorubicin IC₅₀ (µM) | Doxorubicin Accumulation (Fluorescence Intensity) | Rhodamine 123 Accumulation (% Increase) | Source |

| Doxorubicin Alone | 34.93 ± 1.37 | 33093.12 | N/A | [4][16] |

| Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 | 76114.18 (2.3-fold increase) | 49.11% | [4][16] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, as was done in the pivotal study on DMAG's MDR reversal.[16] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]

-

Cell Seeding : Seed K562/DOX cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[18]

-

Compound Treatment : Treat the cells with a range of concentrations of doxorubicin, both in the presence and absence of a fixed, non-toxic concentration of DMAG (e.g., 1.0 µM).

-

Incubation : Incubate the cells for the desired treatment period (e.g., 72 hours).[18]

-

MTT Addition : Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.[18]

-

Formazan Solubilization : Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.[18]

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[17]

-

Data Analysis : Calculate cell viability as a percentage relative to untreated control cells and plot the results to determine the IC₅₀ values for each treatment condition.

Figure 3: Proposed Mechanism for DMAG-mediated Reversal of Multidrug Resistance.

Neuroprotective Potential: An Area for Future Exploration

Neurodegenerative diseases represent a significant therapeutic challenge. The search for neuroprotective agents that can prevent neuronal damage and death is a major focus of research. While direct evidence for DMAG is not yet available, the neuroprotective effects of other lignan glycosides suggest this is a promising avenue for investigation.

For example, (-)-Syringaresinol-4-O-β-D-glucopyranoside has been shown to protect PC12 cells from corticosterone-induced apoptosis.[19] Its mechanism involves the upregulation of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2, while inhibiting the mitochondrial apoptotic pathway.[19][20] Given the structural similarities, it is reasonable to hypothesize that DMAG may possess similar neuroprotective properties.

Future studies should employ established in vitro models of neurodegeneration, such as SH-SY5Y or PC12 cell lines treated with neurotoxins (e.g., 6-OHDA, MPP+) or stressors, to screen for DMAG's ability to enhance cell viability and prevent apoptosis.[21]

Pharmacokinetics: A Note on Bioavailability

The therapeutic success of any compound is dependent on its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). There is currently limited specific pharmacokinetic data available for DMAG. However, general principles for glycosides suggest that they are often hydrolyzed by gut microbiota, releasing the aglycone (5,5'-dimethoxylariciresinol), which is then absorbed.[22] The bioavailability of phenylpropanoid glycosides can be low and subject to significant metabolism.[23] Elucidating the full ADME profile of DMAG and its metabolites is a critical next step in its development as a therapeutic agent.

Conclusion and Future Directions

This compound is a plant-derived lignan with significant, demonstrated biological activity. Its most profound and well-documented effect is the reversal of P-glycoprotein-mediated multidrug resistance in cancer cells, positioning it as a strong candidate for development as an adjuvant in chemotherapy. Furthermore, its classification and the activities of related compounds strongly suggest potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

Future research should prioritize:

-

In-depth Mechanistic Studies : Elucidating the precise molecular targets of DMAG in its anti-inflammatory and antioxidant roles.

-

Broadening the Scope of Anticancer Activity : Testing DMAG's chemosensitizing effects in other resistant cancer models and in combination with other chemotherapeutics.

-

Neuroprotection Assays : Systematically evaluating the neuroprotective potential of DMAG in relevant in vitro and in vivo models of neurodegeneration.

-

Pharmacokinetic and In Vivo Studies : Characterizing the ADME profile of DMAG and its metabolites and validating its therapeutic efficacy in preclinical animal models.

The continued investigation of this promising natural product holds considerable potential for the development of novel therapeutic strategies.

References

-

Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link][18]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][3]

-

JPNDresearch. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. Retrieved from [Link][24]

-

Ke, M., et al. (n.d.). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Retrieved from [Link][21]

-

Benkhaira, N., et al. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. ResearchGate. Retrieved from [Link][11]

-

Paquet-Durand, F., et al. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. ResearchGate. Retrieved from [Link][25]

-

Paquet-Durand, F., et al. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Retrieved from [Link][26]

-

Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. Retrieved from [Link][27]

-

Fan, Y., et al. (2013). Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX. Indian Journal of Pharmacology. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][2]

-

Niedziela, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Retrieved from [Link][28]

-

Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link][10]

-

Fan, Y., et al. (2013). Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX. PubMed. Retrieved from [Link][16]

-

Weimann, A., et al. (2024). Noninvasive, Multimodal Inflammatory Biomarker Discovery for Systemic Inflammation (NOVA Study): Protocol for a Cross-Sectional Study. JMIR Research Protocols. Retrieved from [Link][29]

-

Garscha, U., & Werz, O. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Retrieved from [Link][30]

-

Kelder, T., et al. (2022). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. Antioxidants. Retrieved from [Link][31]

-

Lin, Z., et al. (2021). The inflammatory markers iNOS, NO, COX-2 and PGE2. ResearchGate. Retrieved from [Link][13]

-

Li, J., et al. (2021). The pharmacokinetic property and pharmacological activity of acteoside: A review. Frontiers in Pharmacology. Retrieved from [Link][23]

-

Yamazaki, T., et al. (2007). (+)-Syringaresinol-di-O-beta-D-glucoside, a Phenolic Compound From Acanthopanax Senticosus Harms, Suppresses Proinflammatory Mediators in SW982 Human Synovial Sarcoma Cells by Inhibiting Activating protein-1 and/or Nuclear factor-kappaB Activities. Toxicology in Vitro. Retrieved from [Link][15]

-

Prasad, K. (2000). Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone. International Journal of Angiology. Retrieved from [Link][7]

-

Lee, J. H., et al. (2012). Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside. Food and Chemical Toxicology. Retrieved from [Link][14]

-

Zhang, T., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology. Retrieved from [Link][22]

-

Mo, F., et al. (2020). (-)-Syringaresinol-4-O-β-D-glucopyranoside from Cortex Albizziae inhibits corticosterone-induced PC12 cell apoptosis and relieves the associated dysfunction. International Immunopharmacology. Retrieved from [Link][19]

-

Mo, F., et al. (2020). (-)-Syringaresinol-4-O-β-D-glucopyranoside from Cortex Albizziae inhibits corticosterone-induced PC12 cell apoptosis and relieves the associated dysfunction. ResearchGate. Retrieved from [Link][20]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]

- 6. usbio.net [usbio.net]

- 7. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. (-)-Syringaresinol-4-O-β-D-glucopyranoside from Cortex Albizziae inhibits corticosterone-induced PC12 cell apoptosis and relieves the associated dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

- 22. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]

- 27. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Noninvasive, Multimodal Inflammatory Biomarker Discovery for Systemic Inflammation (NOVA Study): Protocol for a Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Dimethoxylariciresinol Derivatives: From Synthesis to Cellular Mechanisms

Abstract

Lignans, a class of polyphenolic compounds ubiquitously found in the plant kingdom, are gaining significant attention for their diverse pharmacological activities. Among them, dimethoxylariciresinol serves as a promising scaffold for the development of novel therapeutic agents. However, the inherent pharmacokinetic limitations of the parent compound often necessitate chemical modification to enhance bioavailability and biological efficacy. This technical guide provides an in-depth exploration of dimethoxylariciresinol derivatives, beginning with the rationale for their synthesis and the principles of structure-activity relationship (SAR) studies. We delve into the core therapeutic areas where these derivatives show significant promise, including their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. For each area, we elucidate the underlying molecular mechanisms, present validated experimental models, and provide detailed, step-by-step protocols for key in vitro and in vivo assays. This document is designed to be a comprehensive resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in the rational design and evaluation of next-generation lignan-based therapeutics.

The Foundation: Understanding Dimethoxylariciresinol

Dimethoxylariciresinol is a furofuran lignan characterized by a core structure formed from the dimerization of two phenylpropanoid units. Its natural occurrence in various plants has led to initial investigations into its biological properties, which are primarily linked to its antioxidant and anti-inflammatory capabilities.[1] The glycoside form, 5,5'-dimethoxylariciresinol-4-O-glucoside, enhances water solubility, a crucial factor for its formulation in herbal extracts and supplements.[1]

The therapeutic potential of the native compound is often a starting point. To unlock greater potency, selectivity, and improved pharmacokinetic profiles (i.e., better absorption, distribution, metabolism, and excretion), the synthesis of derivatives is a cornerstone of drug discovery.

Rationale for Derivatization: A Workflow for Optimizing Bioactivity

The primary goal of creating derivatives is to systematically modify the parent scaffold to understand which chemical motifs are essential for biological activity—a process known as Structure-Activity Relationship (SAR) studies. Modifications can be designed to increase lipophilicity for better membrane permeability, enhance binding to a specific protein target, or block metabolic pathways that would otherwise inactivate the compound.

A generalized workflow for synthesizing and screening a library of dimethoxylariciresinol derivatives is a cyclical process of design, synthesis, and evaluation. This iterative approach allows for the refinement of lead compounds with enhanced therapeutic properties.

Key Therapeutic Targets and Mechanisms of Action

Antioxidant and Anti-inflammatory Effects

A foundational property of many polyphenols is their ability to counteract oxidative stress, a key pathological driver in numerous diseases.[2] Derivatives of dimethoxylariciresinol are investigated for their capacity to neutralize reactive oxygen species (ROS) and modulate inflammatory signaling pathways.

Mechanism of Action: The antioxidant activity stems from the ability of the phenolic hydroxyl groups to donate a hydrogen atom, thereby neutralizing free radicals.[3] The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β). Dimethoxylariciresinol derivatives may prevent IκB degradation, thus blocking this entire cascade.[4][5]

Experimental Protocol 1: In Vitro Antioxidant Activity (DPPH Assay)

This assay is a rapid and reliable method to screen for radical scavenging activity.[6] The principle is based on the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color, to its non-radical form, which is colorless or pale yellow. The change in absorbance is proportional to the antioxidant capacity of the compound.[7]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Test derivatives and a positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Sample Preparation: Prepare serial dilutions of the test derivatives and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[8] A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8] The causal basis for this step is to allow the reaction to reach a steady state, as radical scavenging is not instantaneous.[7]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Data Analysis: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Experimental Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and validated model for evaluating acute inflammation.[9][10] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.[9]

-

Animals: Wistar or Sprague-Dawley rats (150-200g).[9]

-

Materials:

-

1% Carrageenan solution in sterile saline.

-

Test derivative, a positive control (e.g., Indomethacin), and a vehicle control.

-

Plebysmometer or digital calipers.

-

-

Procedure:

-

Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week.

-

Grouping: Divide animals into groups (n=6): Vehicle control, Positive control, and Test groups (various doses).

-

Compound Administration: Administer the test derivatives and control compounds orally or intraperitoneally 1 hour before the carrageenan injection. This timing is critical to ensure the compound has been absorbed and is systemically available when the inflammatory insult occurs.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Anticancer Potential

Dimethoxylariciresinol derivatives are being explored for their cytotoxic effects against various cancer cell lines. Research suggests multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the potential to reverse multidrug resistance (MDR) in cancer cells.[12][13]

Mechanism of Action: One key area of investigation is the ability of these compounds to overcome MDR. MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cancer cell. 5,5'-dimethoxylariciresinol-4'-O-β-D-glucoside (DMAG) has been shown to enhance the cytotoxicity of doxorubicin in resistant leukemia cells (K526/DOX).[12] It achieves this by increasing the intracellular accumulation of the chemotherapy drug, suggesting it may inhibit the function of P-gp.[12] This synergistic effect could allow for lower, less toxic doses of conventional chemotherapy.

Quantitative Data on Anticancer Activity

| Derivative | Cell Line | Assay | Result (IC50) | Key Finding | Reference |

| DMAG + Doxorubicin | K562/DOX | MTT | 12.51 ± 1.28 µM | DMAG significantly decreased the IC50 of doxorubicin from 34.93 µM, reversing drug resistance. | [12] |

| Matairesinol | MIA PaCa-2 | Proliferation | ~50 µM | Inhibited cell proliferation and induced apoptosis in pancreatic cancer cells. | [13] |

| Matairesinol + 5-FU | PANC-1 | Proliferation | Synergistic | Exerted a synergistic anticancer effect with the standard chemotherapeutic 5-Fluorouracil. | [13] |

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.

Sources

- 1. 5,5'-Dimethoxylariciresinol 4-O-glucoside [myskinrecipes.com]

- 2. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Polyphenolic Antioxidants from Tea and Rosemary in the Hydroxyl Radical Oxidation of N-Acetyl Alanine | MDPI [mdpi.com]

- 4. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianjpr.com [asianjpr.com]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]

An In-Depth Technical Guide to 5,5'-Dimethoxylariciresinol 4-O-glucoside and its Bioactive Aglycone

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Lignans, a major class of phytoestrogens, are diphenolic compounds found in a wide variety of plants and are precursors to the biologically active enterolignans. This technical guide focuses on 5,5'-Dimethoxylariciresinol 4-O-glucoside, a naturally occurring lignan glycoside, and its aglycone, 5,5'-Dimethoxylariciresinol. We will delve into the critical interplay between these two forms, exploring the metabolic activation pathway mediated by the gut microbiota that transforms the largely inactive glucoside into its systemically available and bioactive aglycone. This document provides a comprehensive overview of their physicochemical properties, pharmacokinetics, and known biological activities, with a particular focus on their antioxidant and anti-inflammatory potential. Furthermore, we present detailed, field-proven methodologies for the isolation, conversion, characterization, and in vitro screening of these compounds, designed to provide researchers with a robust framework for their investigation and development.

Introduction: The Lignan Glycoside-Aglycone Axis

The journey of many natural products from dietary intake to biological effect is a complex process of metabolic transformation. For lignan glycosides, this journey is particularly fascinating, highlighting a crucial symbiotic relationship with our gut microbiome. This compound, found in plants such as Lonicera maackii and Phellodendron amurense, is a prime example of this paradigm.[1][2] In its native glycosylated form, its solubility is enhanced, but its direct biological activity and systemic bioavailability are limited.[3]

The true therapeutic potential is unlocked upon oral ingestion, where intestinal enzymes, particularly β-glucosidases produced by gut bacteria, cleave the sugar moiety.[4][5] This enzymatic hydrolysis releases the free aglycone, 5,5'-dimethoxylariciresinol, a more lipophilic and readily absorbable molecule that can exert a range of biological effects.[6][7] Understanding this conversion is fundamental to evaluating the pharmacological profile of the parent glucoside, which effectively acts as a prodrug for its active aglycone.[5]